molecular formula C11H17F3N2O3 B11628372 tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B11628372
M. Wt: 282.26 g/mol
InChI Key: DKJABSMODVILEK-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a complex organic compound with a unique structure. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also includes a tert-butyl group, an ethyl group, a hydroxyl group, and a trifluoromethyl group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group often enhances the bioactivity and metabolic stability of the molecules, making them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-ethyl-5-hydroxy-5-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate
  • Tert-butyl 3-ethyl-5-hydroxy-5-(chloromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
  • Tert-butyl 3-ethyl-5-hydroxy-5-(bromomethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and bioactivity, making it a unique and valuable molecule in various applications.

Properties

Molecular Formula

C11H17F3N2O3

Molecular Weight

282.26 g/mol

IUPAC Name

tert-butyl 3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C11H17F3N2O3/c1-5-7-6-10(18,11(12,13)14)16(15-7)8(17)19-9(2,3)4/h18H,5-6H2,1-4H3

InChI Key

DKJABSMODVILEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)OC(C)(C)C

Origin of Product

United States

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